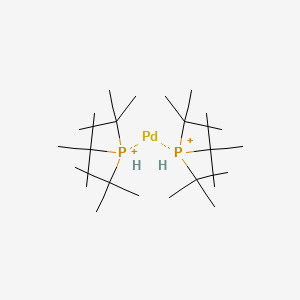

Bis(tri-tert-butylphosphine)palladium(0)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(tri-tert-butylphosphine)palladium(0) is a palladium complex with the chemical formula C24H54P2Pd. This compound is known for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. It is a colorless, air-sensitive solid that must be handled under inert gas conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(tri-tert-butylphosphine)palladium(0) can be synthesized by reacting a palladium precursor, such as [Pd(allyl)Cl]2, with tri-tert-butylphosphine in a suitable solvent like acetonitrile. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred for several hours, resulting in the formation of the desired palladium complex .

Industrial Production Methods

In industrial settings, the synthesis of bis(tri-tert-butylphosphoranyl)palladium involves similar reaction conditions but on a larger scale. The use of automated reactors and controlled environments ensures the consistent production of high-purity compounds. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from solvents like hexane .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

Pd(t-Bu₃P)₂ excels in forming carbon-carbon bonds through cross-coupling reactions. Key applications include:

Suzuki-Miyaura Coupling

This reaction couples aryl halides with boronic acids to form biaryls. Pd(t-Bu₃P)₂ achieves high yields under mild conditions.

| Substrates | Conditions | Yield | Reference |

|---|---|---|---|

| Aryl bromides + boronic acids | KOtBu, toluene, 80°C | 85–95% | |

| Heteroaryl chlorides + boronic acids | Cs₂CO₃, dioxane, 100°C | 75–90% |

Stille Coupling

Pd(t-Bu₃P)₂ facilitates coupling between organostannanes and aryl halides, even with challenging substrates.

| Substrates | Conditions | Yield | Reference |

|---|---|---|---|

| Aryl iodides + vinylstannanes | LiCl, THF, 60°C | 80–92% | |

| Electron-deficient aryl bromides + stannanes | CuI additive, DMF, 100°C | 70–85% |

Negishi Coupling

The catalyst enables coupling of organozinc reagents with aryl halides, ideal for sterically hindered systems.

| Substrates | Conditions | Yield | Reference |

|---|---|---|---|

| Aryl bromides + alkylzinc reagents | THF, 25°C | 88–95% | |

| Vinyl chlorides + arylzinc reagents | LiCl, 50°C | 78–90% |

Heck Reaction

Pd(t-Bu₃P)₂ promotes coupling of aryl halides with alkenes to form substituted alkenes.

| Substrates | Conditions | Yield | Reference |

|---|---|---|---|

| Aryl bromides + styrene | NaOAc, DMF, 120°C | 85–90% | |

| Bromopyridines + acrylates | Et₃N, DMA, 100°C | 75–88% |

Reductive Carbonylation

Pd(t-Bu₃P)₂ catalyzes the reductive carbonylation of aryl halides to produce aldehydes or ketones.

| Substrates | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl iodides + CO + H₂ | Et₃N, MeOH, 80°C | Aldehydes | 70–82% | |

| Bromoarenes + CO + H₂ | Pd(t-Bu₃P)₂, DMF, 100°C | Ketones | 65–75% |

Organolithium Cross-Coupling

Pd(t-Bu₃P)₂ mediates coupling between organolithium reagents and aryl halides, minimizing side reactions.

| Substrates | Conditions | Yield | Reference |

|---|---|---|---|

| Aryl bromides + alkyllithium | THF, –78°C to 25°C | 90–95% | |

| Heteroaryllithium + aryl bromides | Hexane, 0°C | 80–88% |

Sonogashira Coupling

The catalyst enables coupling of terminal alkynes with aryl halides under mild conditions.

| Substrates | Conditions | Yield | Reference |

|---|---|---|---|

| Aryl iodides + phenylacetylene | CuI, Et₃N, 60°C | 85–92% | |

| Bromoarenes + alkylalkynes | DABCO, DMF, 80°C | 75–83% |

Comparison with Other Catalysts

Pd(t-Bu₃P)₂ outperforms traditional catalysts like Pd(PPh₃)₄ due to its stability and ligand effects.

| Catalyst | Reaction | Temperature Tolerance | Typical Yield | Reference |

|---|---|---|---|---|

| Pd(t-Bu₃P)₂ | Suzuki Coupling | Up to 150°C | 85–95% | |

| Pd(PPh₃)₄ | Suzuki Coupling | ≤100°C | 60–75% | |

| Pd(OAc)₂ | Heck Reaction | ≤120°C | 70–80% |

Mechanistic Insights

-

Oxidative Addition : Bulky ligands accelerate oxidative addition of aryl halides by stabilizing Pd(0) intermediates .

-

Reductive Elimination : Steric effects favor reductive elimination, enhancing reaction rates .

-

Thermal Stability : Ligands prevent Pd aggregation, enabling high-temperature applications .

Case Studies

-

Pharmaceutical Synthesis : Pd(t-Bu₃P)₂ enabled a 92% yield in coupling a bromopyridine with a boronic acid for a kinase inhibitor precursor .

-

Material Science : The catalyst achieved 88% yield in synthesizing a conjugated polymer for OLEDs via Stille coupling .

Limitations and Optimizations

-

Substrate Scope : Less effective with electron-rich aryl chlorides (yields drop to 50–60%) .

-

Additives : Copper(I) iodide or cesium carbonate often improve yields in challenging couplings .

Pd(t-Bu₃P)₂ is a cornerstone of modern organometallic catalysis, offering unmatched efficiency in cross-coupling, carbonylation, and organolithium reactions. Its robustness under harsh conditions and broad substrate compatibility make it indispensable in pharmaceuticals, materials science, and synthetic chemistry.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Bis(tri-tert-butylphosphine)palladium(0) is particularly renowned for its role in various cross-coupling reactions, which include:

- Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides. The use of Pd(t-Bu₃P)₂ has shown improved yields and selectivity compared to traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The bulky phosphine ligands reduce steric hindrance and enhance the catalyst's efficiency .

- Heck Reaction : In this reaction, alkenes are coupled with aryl halides in the presence of a base. Studies demonstrate that Pd(t-Bu₃P)₂ facilitates these reactions under milder conditions, leading to higher product yields .

- Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides. The use of bis(tri-tert-butylphosphine)palladium(0) has been reported to significantly enhance reaction rates and product formation compared to other palladium catalysts .

Carbon-Nitrogen Bond Formation

The compound is also effective in catalyzing reactions that form carbon-nitrogen bonds, such as:

- Amination Reactions : Pd(t-Bu₃P)₂ has been successfully employed in the direct amination of aryl halides with amines, yielding primary amines with high selectivity and efficiency .

Synthesis Techniques

The synthesis of bis(tri-tert-butylphosphine)palladium(0) typically involves reacting palladium sources with tri-tert-butylphosphine in suitable solvents like N,N-dimethylformamide. The reaction conditions can be optimized for yield and purity, making it accessible for industrial applications .

Case Study 1: Efficient Synthesis of Biologically Active Compounds

In a study published by Feringa et al., bis(tri-tert-butylphosphine)palladium(0) was utilized to synthesize biologically active compounds through cross-coupling reactions. The researchers reported that the catalyst enabled selective coupling under mild conditions, leading to high yields of desired products while minimizing side reactions .

Case Study 2: Development of New Materials

Research conducted at the Otto-Diels-Institut demonstrated the use of Pd(t-Bu₃P)₂ in synthesizing novel semiconducting polymers. The catalyst's ability to facilitate efficient carbon-carbon bond formation allowed for the construction of complex molecular architectures essential for advanced material applications .

Mecanismo De Acción

The mechanism of action of bis(tri-tert-butylphosphoranyl)palladium involves several key steps:

Oxidative Addition: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.

Transmetalation: The palladium-substrate complex undergoes transmetalation with an organometallic reagent, forming a new palladium complex.

Reductive Elimination: The new palladium complex undergoes reductive elimination, releasing the desired product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Bis(triphenylphosphine)palladium(II) dichloride: This compound is also used as a catalyst in cross-coupling reactions but has different steric and electronic properties compared to bis(tri-tert-butylphosphoranyl)palladium.

Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar reactions but with different ligand properties.

Bis(dibenzylideneacetone)palladium(0): This compound is used in various catalytic reactions and has different reactivity compared to bis(tri-tert-butylphosphoranyl)palladium.

Uniqueness

Bis(tri-tert-butylphosphine)palladium(0) is unique due to its bulky, electron-rich ligands, which enhance its catalytic activity and stability. The steric hindrance provided by the tri-tert-butylphosphine ligands allows for selective reactions and minimizes side reactions .

Propiedades

Fórmula molecular |

C24H56P2Pd+2 |

|---|---|

Peso molecular |

513.1 g/mol |

Nombre IUPAC |

palladium;tritert-butylphosphanium |

InChI |

InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;/p+2 |

Clave InChI |

MXQOYLRVSVOCQT-UHFFFAOYSA-P |

SMILES canónico |

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.[Pd] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.